Superior Antioxidant Activity in DPPH Assay Compared to α-Lipoic Acid
The presence of the 4-methoxyphenyl group on the 1,3,4-thiadiazole core confers significantly enhanced radical scavenging capacity. In a direct comparison using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, the target compound demonstrated an IC50 of 433.69 ± 0.04 µM, representing a 36-fold increase in potency relative to the α-lipoic acid reference standard (IC50 = 15,625.02 ± 0.96 µM) [1]. The study authors explicitly attribute this activity boost to the electron-donating –OCH3 substituent, which increases electron density on the aromatic ring [1].
| Evidence Dimension | In vitro antioxidant activity (DPPH radical scavenging) |
|---|---|
| Target Compound Data | IC50 = 433.69 ± 0.04 µM |
| Comparator Or Baseline | α-Lipoic acid (IC50 = 15,625.02 ± 0.96 µM) |
| Quantified Difference | Target compound is ~36-fold more potent (lower IC50) |
| Conditions | DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay [1] |
Why This Matters
This quantitative differentiation validates its selection over other thiadiazole analogs or the common antioxidant α-lipoic acid for oxidative stress-related mechanistic studies.
- [1] Gür, M., et al. (2024). Novel 1,3,4-thiadiazol derivatives including α-lipoic acid: Synthesis, characterization, and antioxidant properties. Journal of Molecular Structure, 1307, 137980. View Source
